molecular formula C27H23NO6S B281593 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Cat. No. B281593
M. Wt: 489.5 g/mol
InChI Key: KDGZTRRNUXFUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has been synthesized for various scientific research applications. It is a naphthofuran-based compound that has shown potential in different biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the inhibition of carbonic anhydrase IX (CA IX) by binding to its active site. CA IX is an enzyme that is involved in regulating the pH of the tumor microenvironment. The inhibition of CA IX leads to the accumulation of carbon dioxide and a decrease in pH, which results in the inhibition of tumor growth.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate include the inhibition of CA IX, which leads to the accumulation of carbon dioxide and a decrease in pH. This compound has also been found to be a fluorescent probe for the detection of zinc ions in biological samples.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in lab experiments include its potency as a CA IX inhibitor and its ability to detect zinc ions in biological samples. However, one limitation of this compound is its complex synthesis process, which may limit its availability for use in experiments.

Future Directions

There are several future directions for the use of 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in scientific research. One direction is the development of more efficient and cost-effective synthesis methods for this compound. Another direction is the exploration of its potential as a therapeutic agent for cancer treatment. Additionally, further studies can be conducted to investigate its ability to detect other metal ions in biological samples.

Synthesis Methods

The synthesis of 2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves a multi-step process that includes naphthofuran synthesis, sulfonamide formation, and esterification. The starting material for this synthesis is 2-Methoxyethyl 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylate, which is converted to the corresponding amine by reduction with palladium on carbon. The amine is then reacted with 2-naphthylsulfonyl chloride to form the sulfonamide. Finally, the esterification of the sulfonamide with methoxyethyl alcohol is carried out to obtain the desired compound.

Scientific Research Applications

2-Methoxyethyl 2-methyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been used in various scientific research applications. It has been found to be a potent inhibitor of human carbonic anhydrase IX (CA IX), which is a tumor-associated enzyme that is overexpressed in many cancers. The inhibition of CA IX has been suggested as a potential therapeutic strategy for cancer treatment. This compound has also been used as a fluorescent probe for the detection of zinc ions in biological samples.

properties

Molecular Formula

C27H23NO6S

Molecular Weight

489.5 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-5-(naphthalen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C27H23NO6S/c1-17-25(27(29)33-14-13-32-2)23-16-24(21-9-5-6-10-22(21)26(23)34-17)28-35(30,31)20-12-11-18-7-3-4-8-19(18)15-20/h3-12,15-16,28H,13-14H2,1-2H3

InChI Key

KDGZTRRNUXFUOJ-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OCCOC

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4)C(=O)OCCOC

Origin of Product

United States

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